molecular formula C22H21F2NO2S B2657431 3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide CAS No. 344270-65-1

3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide

Cat. No. B2657431
CAS RN: 344270-65-1
M. Wt: 401.47
InChI Key: VELKCMRTEYNADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in oncology. The compound was first synthesized in 2012 and has since been the subject of numerous scientific investigations.

Scientific Research Applications

Sunscreen Formulations

Avobenzone is an oil-soluble ingredient commonly used in sunscreen products. Its primary role is to absorb the full spectrum of UVA (ultraviolet A) rays. Unlike some organic sunscreen agents, Avobenzone has a broader range of wavelengths over which it can absorb ultraviolet light. This property makes it a valuable component in sunscreens marketed as “broad spectrum.” The absorption maximum for Avobenzone occurs at 357 nm, and it appears as an odorless, yellowish solid .

Precursor to Biologically Active Compounds

While not directly related to Avobenzone’s sunscreen properties, it’s worth noting that tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate (a derivative of Avobenzone) serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

properties

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO2S/c1-22(2,3)15-6-4-14(5-7-15)13-27-19-10-11-28-20(19)21(26)25-16-8-9-17(23)18(24)12-16/h4-12H,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELKCMRTEYNADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.